

# (S)-tert-butyl 2-hydroxy-3-methylbutanoate chemical properties

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## Compound of Interest

**Compound Name:** (S)-tert-butyl 2-hydroxy-3-methylbutanoate

**Cat. No.:** B1338129

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An In-depth Technical Guide to **(S)-tert-butyl 2-hydroxy-3-methylbutanoate**

## Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. **(S)-tert-butyl 2-hydroxy-3-methylbutanoate**, a derivative of the natural amino acid L-valine, represents a cornerstone chiral synthon. Its specific stereochemistry and functional group arrangement—a secondary alcohol, a sterically hindered tert-butyl ester, and an isopropyl group—make it a versatile intermediate for constructing complex, stereodefined molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, analytical characterization, synthesis strategies, and critical applications, moving beyond mere data presentation to explain the underlying scientific principles that govern its use.

## Molecular Profile and Physicochemical Properties

**(S)-tert-butyl 2-hydroxy-3-methylbutanoate** is a chiral  $\alpha$ -hydroxy ester. The bulky tert-butyl group provides significant steric hindrance, a property that can be exploited to direct reaction pathways and enhance stability against hydrolysis compared to less hindered esters like methyl or ethyl esters. The (S)-configuration at the C2 position is derived directly from its L-valine precursor, making it an ideal starting point for syntheses where this specific chirality is required.

Below is a diagram illustrating the molecular structure and key stereochemical features.

Caption: Structure of **(S)-tert-butyl 2-hydroxy-3-methylbutanoate**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	<b>3519-30-0</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	174.24 g/mol	<a href="#">[1]</a>
IUPAC Name	tert-butyl (2S)-2-hydroxy-3-methylbutanoate	<a href="#">[3]</a>
Physical Form	Solid (<30°C), Liquid (>31°C)	<a href="#">[1]</a>
Melting Point	30-31 °C	<a href="#">[1]</a>
Boiling Point	189.5 °C (at 760 mmHg)	<a href="#">[2]</a>
Density	0.974 g/cm <sup>3</sup>	<a href="#">[2]</a>
Refractive Index	1.437	<a href="#">[2]</a>
Flash Point	63 °C	<a href="#">[2]</a>

| Storage | 2-8 °C, Refrigerator | [\[1\]](#) |

## Spectroscopic and Analytical Characterization

Definitive spectral data for this specific compound is not widely published. Therefore, the following characterization data is predicted based on its chemical structure and analysis of closely related analogs. This approach is standard in research environments for initial compound verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: The predicted chemical shifts ( $\delta$ ) are derived from known values for tert-butyl esters and  $\alpha$ -hydroxy acids. For instance, the nine equivalent protons of the tert-butyl group

are expected to appear as a sharp singlet around 1.5 ppm. The protons on the isopropyl group will show characteristic doublet and multiplet patterns.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.10	d	1H	H-C2 ( $\alpha$ -proton)
~2.90	br s	1H	-OH
~2.10	m	1H	H-C3 (isopropyl methine)
~1.50	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-butyl)
~1.00	d	3H	Isopropyl -CH <sub>3</sub>

| ~0.85 | d | 3H | Isopropyl -CH<sub>3</sub> |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~174	C1 (C=O)	Typical ester carbonyl carbon.
~82	Quaternary C (tert-butyl)	Quaternary carbon of the t-butyl group, shifted downfield by the adjacent oxygen.[4]
~75	C2 (CH-OH)	Carbon bearing the hydroxyl group.
~32	C3 (CH)	Isopropyl methine carbon.
~28	C(CH <sub>3</sub> ) <sub>3</sub>	Methyl carbons of the t-butyl group.[4]
~19	Isopropyl CH <sub>3</sub>	Diastereotopic methyl carbons of the isopropyl group.

| ~16 | Isopropyl CH<sub>3</sub> | Diastereotopic methyl carbons of the isopropyl group. |

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

- Rationale: The IR spectrum is predicted to show a strong, broad absorption for the hydroxyl group and a sharp, strong absorption for the ester carbonyl. The mass spectrum of a tert-butyl ester is characteristically dominated by the loss of isobutylene (56 Da) to form a protonated carboxylic acid, which serves as a reliable diagnostic peak.

Table 4: Predicted IR and MS Data

Technique	Feature	Predicted Value / Observation
IR	O-H stretch (alcohol)	3500-3300 cm <sup>-1</sup> (broad)
	C-H stretch (alkane)	2980-2850 cm <sup>-1</sup>
	C=O stretch (ester)	~1735 cm <sup>-1</sup> (strong, sharp)
MS (EI)	M-56 [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	m/z 118 (loss of isobutylene)

|| M-101 [M - COOtBu]<sup>+</sup> | m/z 73 (loss of tert-butoxycarbonyl group) |

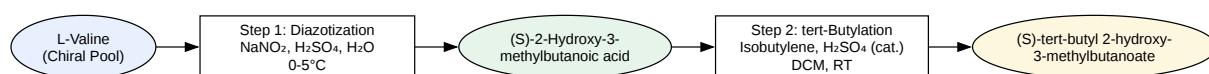
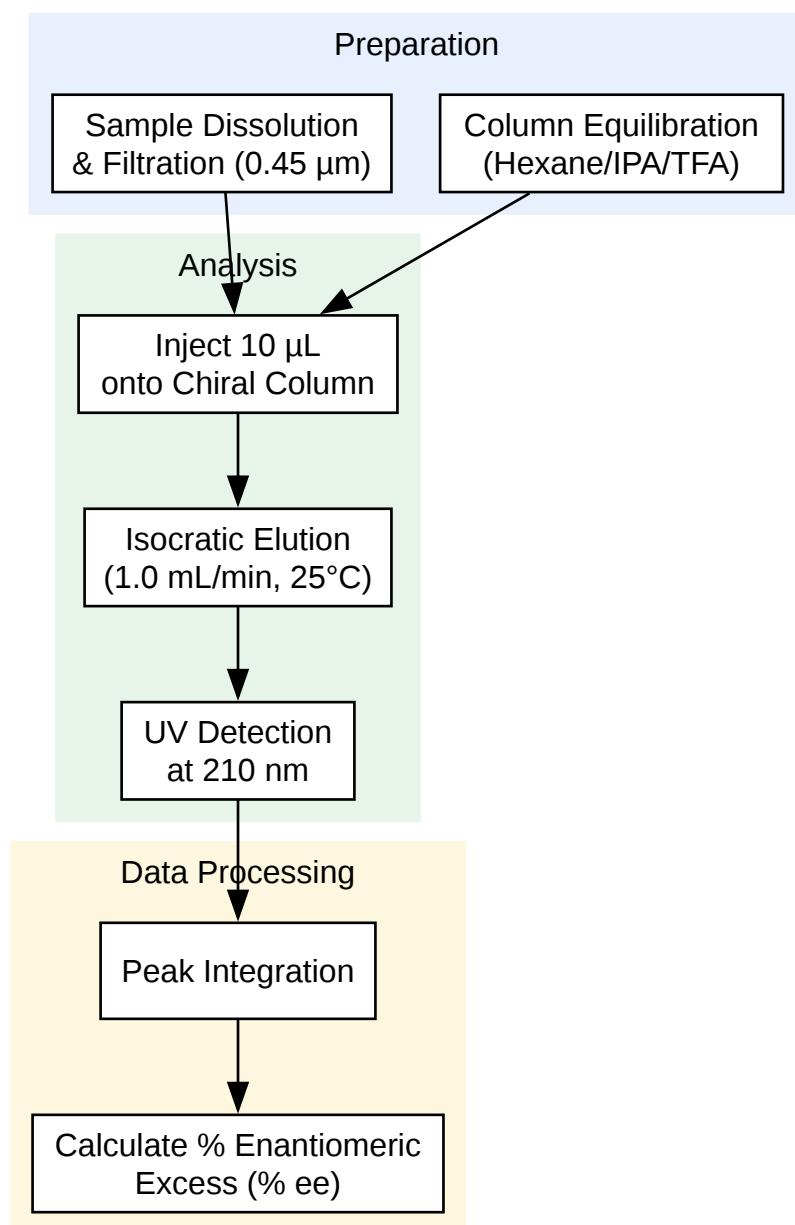
## Chiral High-Performance Liquid Chromatography (HPLC)

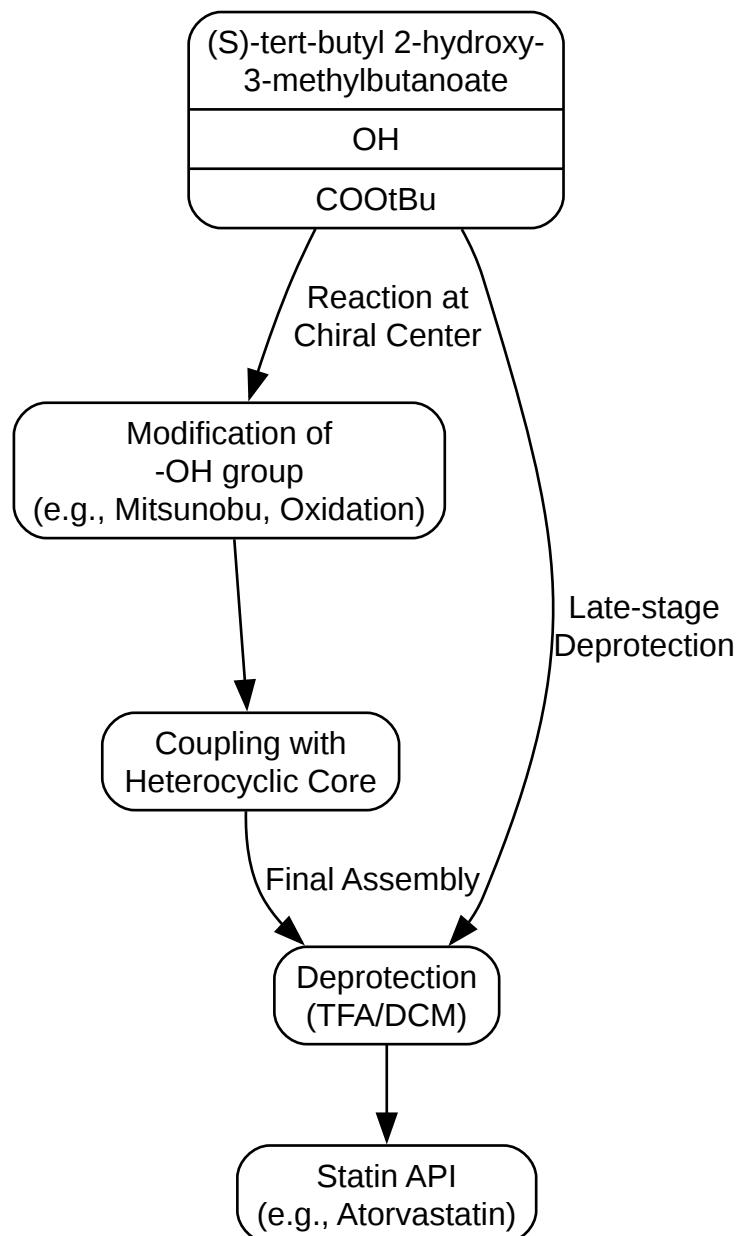
- Scientific Justification: Verifying the enantiomeric purity is the most critical analytical task for this compound. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating  $\alpha$ -hydroxy esters.[2][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. A normal-phase mobile system (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds.[6]

### Protocol: Enantiomeric Purity Analysis by Chiral HPLC

- System Preparation:
  - HPLC System: Standard HPLC with UV detector.
  - Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[2][6]
  - Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the analyte and minimizing peak tailing.[5]
  - Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.[2]
- Sample Preparation:
  - Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
  - Dilute to a working concentration of approximately 100  $\mu$ g/mL.
  - Filter the sample through a 0.45  $\mu$ m syringe filter before injection.[2]
- Chromatographic Run:
  - Flow Rate: 1.0 mL/min.

- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Data Analysis:
  - Identify the peaks for the (S) and potential (R) enantiomers by running an analytical standard of the racemate if available.
  - Calculate the enantiomeric excess (% ee) using the formula:  $ee (\%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100$ .





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